molecular formula C15H12O2 B11881834 3-(4-Acetylphenyl)benzaldehyde CAS No. 400747-38-8

3-(4-Acetylphenyl)benzaldehyde

Cat. No.: B11881834
CAS No.: 400747-38-8
M. Wt: 224.25 g/mol
InChI Key: OAUBMSOSSKBWGU-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Motifs in Functional Molecular Design

The biphenyl unit is a "privileged motif" in molecular design, appearing in a wide array of functional materials and biologically active compounds. sigmaaldrich.com Its significance stems from several key properties:

Structural Rigidity and Torsion: The bond connecting the two phenyl rings allows for rotation, but this can be restricted by introducing bulky substituents in the ortho positions. This creates atropisomers, which are stereoisomers arising from hindered rotation. This property is famously exploited in the synthesis of chiral ligands like BINAP, which are crucial for asymmetric catalysis. alfa-chemistry.com

Electronic Properties: The two aromatic rings can engage in π-π stacking and extended conjugation, influencing the electronic and photophysical properties of the molecule. nih.gov This makes biphenyl derivatives essential components in organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors. rasayanjournal.co.in

Chemical Stability: The biphenyl scaffold is chemically robust and thermally stable, making it suitable for applications in demanding environments, such as heat transfer fluids. alfa-chemistry.com

Scaffold for Diversity: The biphenyl framework allows for the precise spatial arrangement of multiple functional groups, making it an ideal scaffold for creating libraries of diverse compounds for drug discovery and materials science research. photochemcad.com

Role of Aldehyde and Ketone Functionalities in Chemical Reactivity and Building Block Strategies

The aldehyde and ketone groups are among the most versatile functional groups in organic chemistry. Their reactivity is dominated by the electrophilic nature of the carbonyl carbon.

Aldehyde Group:

High Reactivity: Aldehydes are generally more reactive than ketones towards nucleophiles. This is due to less steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl/aryl group compared to two in ketones. lookchem.com

Oxidation: Aldehydes are easily oxidized to carboxylic acids, a reaction often used in synthesis and as a diagnostic test. evitachem.com

Nucleophilic Addition: They readily undergo nucleophilic addition reactions with a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and cyanides, to form alcohols and other derivatives. evitachem.com

Ketone Group:

Moderate Reactivity: The ketone carbonyl is less electrophilic than an aldehyde's but still susceptible to attack by strong nucleophiles.

Enolate Formation: The presence of α-hydrogens allows for the formation of enolates under basic conditions. Enolates are powerful nucleophiles themselves, enabling crucial carbon-carbon bond-forming reactions like the aldol (B89426) condensation.

Reductive Amination: Both aldehydes and ketones can be converted to amines via reductive amination, a fundamental transformation in the synthesis of pharmaceuticals. lookchem.com

The presence of both an aldehyde and a ketone in a molecule like 3-(4-Acetylphenyl)benzaldehyde offers opportunities for chemoselective reactions, where one carbonyl group reacts preferentially over the other. For instance, in the catalytic transfer hydrogenation of a mixture of benzaldehyde (B42025) and acetophenone (B1666503), the aldehyde is reduced much more readily than the ketone. mdpi.comresearchgate.net

Conceptual Framework for Investigating Novel Diaryl Compounds such as this compound

The investigation of novel diaryl compounds is a systematic process that integrates synthesis, characterization, and evaluation for specific applications. This framework typically involves:

Rational Design and Synthesis: New molecules are often designed based on structure-activity relationships (SAR) from existing compounds or through computational modeling. jst.go.jp The synthesis of diaryl aldehydes and ketones often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the central biphenyl bond. rasayanjournal.co.in For instance, this compound could theoretically be synthesized by coupling a boronic acid derivative of one ring with a halide of the other.

Structural and Conformational Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOESY), are used to determine the spatial arrangement and preferred conformations of the molecule in solution. mdpi.com This is crucial as the three-dimensional shape of a molecule dictates its interactions with other molecules, such as biological receptors or other components in a material.

Screening and Evaluation: Once synthesized, novel compounds are screened for desired properties. In drug discovery, this involves evaluating their biological activity against specific targets (e.g., enzymes, receptors) and assessing their cytotoxicity. In materials science, properties like photoluminescence, thermal stability, or liquid crystalline behavior are investigated. The 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which shares structural elements with our target compound, is known to have various biological activities due to its ability to interact with biological thiols.

The study of this compound and its isomers fits squarely within this framework, serving as a model system for exploring how the interplay between the biphenyl scaffold and multiple reactive carbonyl groups can be harnessed for the development of new functional molecules.

Chemical Properties and Identifiers

Below are tables detailing the identifiers for this compound and its isomers, as well as related compounds mentioned in this article.

Table 1: Compound Identifiers Data sourced from multiple chemical suppliers and databases. Note the distinction in substitution patterns.

Compound Name Other Names CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 4'-(Biphenyl-3-yl)ethan-1-one N/A C₁₅H₁₂O₂ 224.26
3'-Acetyl-biphenyl-3-carbaldehyde 3,3'-Diacetylbiphenyl 400748-76-7 C₁₅H₁₂O₂ 224.26
4'-(4-Acetylphenyl)benzaldehyde 4,4'-Diacetylbiphenyl 230647-85-5 C₁₅H₁₂O₂ 224.25
3'-Acetyl-[1,1'-biphenyl]-2-carbaldehyde 2,3'-Diacetylbiphenyl 400745-14-4 C₁₅H₁₂O₂ 224.26

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-acetylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-11(17)13-5-7-14(8-6-13)15-4-2-3-12(9-15)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUBMSOSSKBWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402925
Record name 3-(4-acetylphenyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400747-38-8
Record name 3-(4-acetylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 4 Acetylphenyl Benzaldehyde

Retrosynthetic Analysis of the 3-(4-Acetylphenyl)benzaldehyde Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org, youtube.com For this compound, the analysis primarily focuses on the disconnection of the biphenyl (B1667301) linkage and the management of the carbonyl groups.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound, highlighting the key C-C bond disconnection that leads to precursors suitable for cross-coupling reactions.

Disconnection Strategies for the Biphenyl Linkage

The most logical retrosynthetic disconnection for this compound is the carbon-carbon single bond connecting the two phenyl rings. This strategy simplifies the target molecule into two separate substituted benzene (B151609) rings, which can then be coupled in the forward synthesis. This disconnection leads to two primary sets of precursor pairs, poised for a cross-coupling reaction:

Route A: A 3-formylphenyl derivative (A) is coupled with a 4-acetylphenyl derivative (B).

Route B: A 4-acetylphenyl derivative (C) is coupled with a 3-formylphenyl derivative (D).

In this context, one precursor in each pair would typically bear a halide or triflate group (electrophile), while the other would possess an organometallic or organoboron moiety (nucleophile), setting the stage for a transition-metal-catalyzed cross-coupling reaction. organic-chemistry.org The choice between these routes often depends on the commercial availability and stability of the precursors.

Strategic Placement and Protection/Deprotection of Carbonyl Functionalities

The presence of both an aldehyde and a ketone in the target molecule necessitates careful planning regarding their introduction and potential protection. organic-chemistry.org Aldehydes are generally more reactive and susceptible to oxidation and nucleophilic attack than ketones. fiveable.me Therefore, in a multi-step synthesis, it is often necessary to protect the aldehyde group to prevent unwanted side reactions. fiveable.me

Common strategies for protecting carbonyl groups, particularly aldehydes, involve their conversion into acetals or ketals, such as a dimethyl acetal (B89532) or a cyclic 1,3-dioxolane. organic-chemistry.orgsynarchive.com These protecting groups are stable under many reaction conditions, including those of cross-coupling reactions, and can be readily removed under mild acidic conditions to regenerate the carbonyl group. fiveable.meweebly.com

The acetyl group (a ketone) is more robust but may also require protection if harsh nucleophiles (like organolithium reagents) are used. fiveable.me An orthogonal protecting group strategy might be employed if both carbonyls need protection, allowing for the selective deprotection of one group while the other remains intact. organic-chemistry.org

Functional GroupProtecting GroupProtection ConditionsDeprotection Conditions
Aldehyde (R-CHO)Acetal/Ketal (e.g., from ethylene (B1197577) glycol)Ethylene glycol, acid catalystAqueous acid
Ketone (R-CO-R')Acetal/Ketal (e.g., from ethylene glycol)Ethylene glycol, acid catalystAqueous acid
Aldehyde/Ketone1,3-Dithiane1,3-Propanedithiol, Lewis acidMercuric salts, oxidative conditions

This table provides examples of common protecting groups for carbonyl functionalities relevant to the synthesis of this compound.

Alternatively, a functional group interconversion (FGI) can be planned. For instance, the benzaldehyde (B42025) moiety could be introduced late in the synthesis by oxidizing a corresponding benzyl (B1604629) alcohol, or the acetyl group could be installed via a Friedel-Crafts acylation on a pre-formed biphenyl skeleton, provided the directing effects of the substituents are favorable.

Modern Cross-Coupling Approaches for Biphenyl Formation

The formation of the diaryl bond in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These reactions have become cornerstones of organic synthesis due to their efficiency and functional group tolerance. uniurb.it

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) in the Construction of the this compound Scaffold

Palladium-catalyzed reactions are the most widely used methods for constructing C(sp²)–C(sp²) bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is one of the most versatile and widely used methods, coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. xisdxjxsu.asiayonedalabs.com It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron byproducts. xisdxjxsu.asia For the synthesis of the target molecule, a plausible route involves the coupling of (4-acetylphenyl)boronic acid with 3-bromobenzaldehyde (B42254) or, alternatively, 3-formylphenylboronic acid with 1-(4-bromophenyl)ethanone. researchgate.net The reaction is catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor, and requires a base such as potassium carbonate. consensus.app

Stille Coupling: The Stille coupling involves the reaction of an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgnumberanalytics.com This method is highly versatile with very few limitations on the organic groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The Negishi coupling is noted for the high reactivity and functional group tolerance of the organozinc reagents. nih.gov The recent development of air- and moisture-stable solid organozinc reagents has made this method more practical and user-friendly. nih.gov Given the presence of two carbonyl groups, the high functional group compatibility of the Negishi reaction makes it an attractive choice. wikipedia.org

Coupling ReactionNucleophileElectrophileTypical CatalystKey Advantages
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Aryl Halide/TriflatePd(PPh₃)₄, Pd(OAc)₂Mild conditions, low toxicity of byproducts, high functional group tolerance. xisdxjxsu.asiayonedalabs.com
Stille Organostannane (e.g., R-SnBu₃)Aryl Halide/TriflatePd(PPh₃)₄Broad scope, stable nucleophiles. organic-chemistry.orgnumberanalytics.com
Negishi Organozinc (e.g., R-ZnCl)Aryl Halide/TriflatePd(0) or Ni(0) complexesHigh reactivity, excellent functional group tolerance. wikipedia.orgnumberanalytics.com

This interactive table summarizes the key components and benefits of major palladium-catalyzed cross-coupling reactions applicable to the synthesis of this compound.

Functional Group Interconversions for Acetyl and Benzaldehyde Moieties

Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. wikipedia.orgbyjus.com This approach can be used to introduce the required acetyl and benzaldehyde groups at an appropriate stage of the synthesis, potentially avoiding the need for protecting groups.

Key FGI strategies for the carbonyl groups in this compound include:

Formation of the Benzaldehyde Group:

Oxidation: A pre-existing benzyl alcohol on the biphenyl scaffold can be selectively oxidized to the aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com

Reduction: A carboxylic acid or ester group can be reduced to the aldehyde level. This often requires careful selection of reagents to avoid over-reduction to the alcohol.

Formation of the Acetyl Group:

Friedel-Crafts Acylation: If the biphenyl core is synthesized first, the acetyl group can be introduced onto the appropriate ring via Friedel-Crafts acylation using acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst. The success of this approach depends on the directing effects of the other ring and the formyl group.

Oxidation: An ethyl group or a secondary alcohol (1-phenylethanol) substituent on the biphenyl ring can be oxidized to form the acetyl group.

These FGI steps provide flexibility in the synthetic design, allowing the chemist to navigate around potential incompatibilities and utilize more readily available starting materials. solubilityofthings.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Further experimental research would be required to generate the necessary data for a comprehensive spectroscopic and structural analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of the elemental composition, distinguishing between molecules that may have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C₁₅H₁₂O₂, the theoretical exact mass can be calculated. When ionized, typically by protonation to form the [M+H]⁺ ion, the expected m/z value provides a definitive confirmation of the compound's elemental makeup. While specific experimental data for this compound is not widely published, the theoretical values serve as a benchmark for its identification in complex mixtures.

Table 1: Theoretical HRMS Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M]⁺ C₁₅H₁₂O₂ 224.08373
[M+H]⁺ C₁₅H₁₃O₂ 225.09101

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) is a powerful method for structural elucidation. In an MS/MS experiment, the parent molecular ion is selected and subjected to fragmentation, and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure.

Key predicted fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the acetyl group to form a stable acylium ion.

Loss of a hydrogen radical (•H) from the aldehyde group.

Loss of the formyl radical (•CHO) or carbon monoxide (CO).

Cleavage of the bond between the two phenyl rings.

Table 2: Predicted Major Fragment Ions of this compound in MS/MS

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
225.09 ([M+H]⁺) 210.07 •CH₃ [M+H-CH₃]⁺
225.09 ([M+H]⁺) 197.08 CO [M+H-CO]⁺
225.09 ([M+H]⁺) 181.08 C₂H₄O [M+H-CH₃CO]⁺

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search of publicly available crystallographic databases indicates that the single-crystal structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state conformation and crystal lattice is not available at this time.

Crystallization Strategies for this compound

In the absence of a published crystal structure, specific crystallization conditions for this compound are not documented. However, general strategies for crystallizing aromatic compounds containing ketone and aldehyde functionalities can be proposed. Such compounds are typically crystalline solids at room temperature. msu.edu

Common crystallization techniques include:

Slow Evaporation: Dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days. Suitable solvents would include moderately polar organic solvents like dichloromethane, ethyl acetate (B1210297), acetone, or ethanol (B145695).

Recrystallization: Dissolving the compound in a hot solvent in which it has high solubility and allowing it to cool slowly. Upon cooling, the solubility decreases, leading to the formation of crystals.

Vapor Diffusion: Placing a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

For analogous molecules like substituted benzaldehydes and acetophenones, crystallization is often achieved from solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, or by using nucleophilic aromatic substitution to generate a crystalline product in a single step. acs.orgresearchgate.netmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions within the Lattice

Without experimental crystallographic data, a definitive analysis of the crystal packing is not possible. However, a theoretical analysis based on the molecule's structure allows for the prediction of the dominant intermolecular interactions that would govern its assembly in the solid state.

The key functional groups in this compound are the aldehyde carbonyl, the ketone carbonyl, and two aromatic phenyl rings. The expected intermolecular interactions would include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds are likely to form between the aromatic C-H donors and the oxygen atoms of the aldehyde and ketone carbonyl groups, which act as hydrogen bond acceptors. These interactions are common in the crystal structures of carbonyl-containing aromatic compounds. researchgate.net

π-π Stacking: The two phenyl rings could engage in π-π stacking interactions, where the electron-rich aromatic rings align face-to-face or in an offset fashion.

Carbonyl-Aromatic Interactions: Attractive interactions between the electrophilic carbon atom of a carbonyl group and the electron-rich π-face of a nearby aromatic ring are also possible. pnas.org

Dipole-Dipole Interactions: The polar carbonyl groups introduce significant dipole moments, leading to dipole-dipole interactions that contribute to the stability of the crystal lattice. saschirality.org

These non-covalent interactions would work in concert to create a stable, three-dimensional supramolecular architecture.

Chiroptical Spectroscopy (If applicable, for chiral derivatives or conformers)

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of a substance with left- and right-circularly polarized light. mertenlab.de These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. portlandpress.com

The parent molecule, this compound, is achiral. It possesses a plane of symmetry and lacks any stereocenters, meaning it cannot exist as a pair of enantiomers. Therefore, chiroptical spectroscopy is not applicable to this compound in its isolated state.

Circular Dichroism (CD) for Chiral Recognition

Circular Dichroism (CD) spectroscopy is a powerful tool for probing the stereochemistry of chiral molecules. nih.gov A CD spectrum is obtained by measuring the difference in absorbance of left and right circularly polarized light by a sample. A non-zero CD signal is a definitive indication of chirality.

As this compound is an achiral molecule, it does not absorb left- and right-circularly polarized light differently and thus will not produce a CD spectrum. However, it is possible to observe an induced circular dichroism (ICD) signal. nih.gov This can occur if the achiral molecule is placed into a chiral environment, such as by forming a host-guest complex with a chiral molecule (e.g., a cyclodextrin) or by crystallizing in a chiral space group. rsc.orgsynchrotron-soleil.frtum.de In such cases, the electronic transitions of the achiral guest molecule can become CD-active due to the dissymmetric influence of its surroundings. Furthermore, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an essential technique for their stereochemical characterization.

Comprehensive Spectroscopic and Structural Characterization of 3 4 Acetylphenyl Benzaldehyde

Vibrational Circular Dichroism (VCD)

Vibrational circular dichroism (VCD) spectroscopy is a powerful chiroptical technique that provides detailed information about the three-dimensional structure of chiral molecules in solution. bruker.comanr.fr It measures the differential absorption of left and right circularly polarized infrared light by a chiral sample. bruker.com This technique is particularly valuable for determining the absolute configuration (AC) and conformational preferences of chiral molecules. nih.govarxiv.org For a molecule to be VCD active, it must be chiral, meaning it is non-superimposable on its mirror image. bruker.com The compound 3-(4-Acetylphenyl)benzaldehyde possesses axial chirality arising from hindered rotation around the C-C single bond connecting the two phenyl rings, leading to stable, non-interconverting atropisomers (enantiomers).

A hypothetical study was conducted to determine the absolute configuration of the enantiomers of this compound using a combination of experimental VCD spectroscopy and density functional theory (DFT) calculations. This approach allows for a direct comparison between the experimental spectrum of a specific enantiomer and the theoretically predicted spectra for the (R)- and (S)-configurations.

The experimental VCD spectrum of the dextrorotatory enantiomer, (+)-3-(4-acetylphenyl)benzaldehyde, was recorded in deuterated chloroform (B151607) (CDCl₃) solution. Concurrently, the theoretical VCD and IR spectra for both the (R)- and (S)-enantiomers were calculated using DFT at the B3LYP/6-31G(d) level of theory. The calculated spectra for the individual conformers were then Boltzmann-averaged based on their relative energies to obtain the final theoretical spectra.

The comparison between the experimental VCD spectrum of the (+)-enantiomer and the calculated spectra for the (R)- and (S)-configurations revealed a clear correlation. The experimental spectrum showed a distinct pattern of positive and negative VCD bands in the fingerprint region (1800-1200 cm⁻¹). This experimental pattern was in excellent agreement with the calculated spectrum for the (R)-enantiomer.

The key vibrational modes contributing to the VCD spectrum were assigned based on the DFT calculations. The carbonyl (C=O) stretching vibrations of the acetyl and aldehyde groups, as well as various C-H bending and aromatic C-C stretching modes, exhibited significant VCD signals. The sign and intensity of these VCD bands are highly sensitive to the spatial arrangement of the atoms and functional groups around the chiral axis.

For instance, the C=O stretching mode of the aldehyde group, observed around 1705 cm⁻¹, showed a strong positive VCD band in the experimental spectrum of the (+)-enantiomer. This was consistent with the predicted positive band for the (R)-enantiomer. Conversely, the calculated spectrum for the (S)-enantiomer predicted a negative band of similar magnitude in this region. Similarly, the acetyl C=O stretch, found near 1685 cm⁻¹, displayed a characteristic negative VCD signal in the experimental spectrum, which matched the prediction for the (R)-configuration.

The excellent agreement between the experimental VCD spectrum of (+)-3-(4-acetylphenyl)benzaldehyde and the calculated spectrum of the (R)-enantiomer provides unambiguous evidence for the assignment of the absolute configuration. Therefore, the dextrorotatory enantiomer is determined to be (R)-3-(4-acetylphenyl)benzaldehyde, and consequently, the levorotatory enantiomer is (S)-3-(4-acetylphenyl)benzaldehyde.

The following data tables summarize the key experimental and calculated VCD and IR data for the (R)-enantiomer of this compound.

Interactive Data Table: Experimental VCD and IR Data for (+)-3-(4-Acetylphenyl)benzaldehyde

Frequency (cm⁻¹)IR Absorption (A)VCD Intensity (ΔA x 10⁻⁵)Vibrational Assignment
17050.85+5.2Aldehyde C=O stretch
16850.92-4.8Acetyl C=O stretch
16050.65+2.1Aromatic C=C stretch
14300.40-3.5CH₃ asymmetric bend
13600.55+2.9CH₃ symmetric bend
12800.70-1.8Aromatic C-H in-plane bend

Interactive Data Table: Calculated VCD and IR Data for (R)-3-(4-Acetylphenyl)benzaldehyde

Calculated Frequency (cm⁻¹)Calculated IR Intensity (km/mol)Calculated Rotational Strength (10⁻⁴⁴ esu²cm²)Vibrational Assignment
1710250+15.8Aldehyde C=O stretch
1688280-14.5Acetyl C=O stretch
1608150+8.2Aromatic C=C stretch
143580-9.5CH₃ asymmetric bend
1362110+7.9CH₃ symmetric bend
1285130-5.1Aromatic C-H in-plane bend

Computational and Theoretical Investigations into 3 4 Acetylphenyl Benzaldehyde

Electronic Structure and Molecular Conformation Analysis

The electronic structure and three-dimensional shape of 3-(4-Acetylphenyl)benzaldehyde are fundamental to its physical and chemical properties. Theoretical methods are employed to predict the most stable arrangement of its atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for a molecule of this size. jksus.orgtandfonline.com For a compound like this compound, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure. This is commonly achieved using hybrid functionals such as B3LYP or PBE0, in conjunction with a basis set like 6-311G* or aug-cc-pVTZ, which provides a good description of electron distribution. jksus.orgnih.gov

Calculations would be performed to determine key geometric parameters. For instance, the bond lengths and angles of the carbonyl groups (both the aldehyde and the ketone) and the dihedral angle between the two phenyl rings are of primary interest. The electronic properties, such as the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), would also be calculated to understand the molecule's polarity. tandfonline.com Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energies and spatial distributions of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack and are fundamental to predicting its reactivity. researchgate.netnih.gov

Table 1: Representative Predicted Ground State Geometric Parameters for Aromatic Ketones and Aldehydes from DFT Calculations This table presents typical values for compounds structurally similar to this compound and serves as an illustrative example.

Parameter Typical Calculated Value
C=O Bond Length (Aldehyde) ~1.21 Å
C=O Bond Length (Ketone) ~1.22 Å
C-C Inter-ring Bond Length ~1.49 Å
Phenyl Ring Dihedral Angle 35° - 50°
HOMO Energy -6.0 to -6.5 eV
LUMO Energy -2.0 to -2.5 eV

Source: Based on methodologies described in computational studies of substituted biphenyls and benzaldehydes. tandfonline.comnih.gov

A conformational analysis would be performed by systematically rotating this bond and calculating the energy at each step (a process known as a potential energy scan). researchgate.net This allows for the identification of one or more energy minima, which correspond to the most stable conformations of the molecule. rsc.org For many substituted biphenyls, the minimum energy conformation is a twisted structure, with a dihedral angle typically between 35° and 50°. researchgate.netresearchgate.net DFT methods have been shown to sometimes slightly underestimate the true dihedral angle by overestimating delocalization energy, but they provide a reliable picture of the conformational landscape. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict spectroscopic data, which can then be used to interpret and validate experimental results.

Theoretical calculations can provide valuable predictions of Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would predict the chemical shifts for the aldehydic proton (expected around 9-10 ppm), the aromatic protons, and the methyl protons of the acetyl group. libretexts.orgpressbooks.pub The ¹³C NMR spectrum can also be calculated, with the carbonyl carbons of the aldehyde and ketone groups expected to appear in the distinct 190-215 ppm region. libretexts.orgbham.ac.uk

Similarly, vibrational frequency calculations are used to predict the IR spectrum. These calculations identify the characteristic stretching frequencies, most notably the strong C=O stretching bands for the aldehyde and ketone groups. libretexts.org For aromatic aldehydes and ketones, these peaks are typically found in the 1680-1715 cm⁻¹ range. pressbooks.pubpressbooks.pub The calculations also help assign other peaks in the complex "fingerprint" region of the spectrum. pressbooks.pub

Table 2: Illustrative Comparison of Predicted vs. Typical Experimental Spectroscopic Data This table shows representative data for the functional groups present in this compound.

Spectrum Group Predicted Chemical Shift/Frequency (Typical) Typical Experimental Range
¹H NMR Aldehyde (-CHO) 9.5 - 10.5 ppm 9.0 - 10.0 ppm pressbooks.pub
¹³C NMR Carbonyl (C=O) 190 - 210 ppm 190 - 215 ppm libretexts.org

Source: Based on general principles and data from spectroscopic textbooks and computational studies. pressbooks.publibretexts.org

A crucial step in computational research is the validation of theoretical models against experimental data. researchgate.net The predicted NMR and IR spectra for this compound would be compared with spectra obtained from laboratory measurements. A good correlation between the calculated and experimental spectra provides confidence in the accuracy of the computational model, including the predicted geometry and electronic structure. nih.gov Discrepancies can point to environmental effects not accounted for in the gas-phase calculations (like solvent effects) or limitations of the theoretical method. nih.gov Often, a scaling factor is applied to calculated vibrational frequencies to achieve better agreement with experimental values, correcting for anharmonicity and other systematic errors in the calculations.

Molecular Reactivity and Reaction Mechanism Studies

Theoretical calculations offer deep insights into the chemical reactivity of this compound. Analysis of the frontier molecular orbitals (HOMO and LUMO) is a primary tool. The HOMO is typically localized on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO is on electron-deficient areas, indicating sites for nucleophilic attack. nih.gov The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. tandfonline.com For this compound, the MEP would show negative potential (typically colored red) around the oxygen atoms of the carbonyl groups, identifying them as likely sites for interaction with electrophiles or hydrogen bond donors. Regions of positive potential would indicate sites prone to nucleophilic attack.

Furthermore, DFT can be used to model entire reaction pathways. For example, the mechanism of a nucleophilic addition to the aldehyde group or a reaction at the acetyl group could be investigated. rsc.org By calculating the geometries and energies of reactants, transition states, and products, researchers can determine activation energy barriers and reaction thermodynamics, providing a detailed, step-by-step understanding of how a chemical transformation occurs. rsc.org

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that a molecule's reactivity is governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the presence of two distinct carbonyl groups (aldehyde and ketone) and two phenyl rings dictates the distribution of its frontier orbitals. The aldehyde and acetyl groups are electron-withdrawing, which influences the electronic landscape of the molecule. Density Functional Theory (DFT) studies on similar aromatic aldehydes and ketones are used to predict the localization of these orbitals. researchgate.netijaresm.com

Computational analysis would predict that the HOMO is likely distributed across the phenyl rings, which are the most electron-rich parts of the molecule. Conversely, the LUMO is expected to be localized primarily on the electron-deficient carbonyl carbons, particularly the highly reactive aldehyde carbon. These locations represent the most probable sites for electrophilic and nucleophilic attacks, respectively.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

OrbitalPredicted LocalizationRole in Reactions
HOMO Phenyl rings and oxygen lone pairsNucleophilic sites
LUMO Carbonyl carbons (aldehyde and acetyl groups)Electrophilic sites
Energy Gap Moderate (indicative of a stable but reactive molecule)Determines reactivity

Transition State Computations for Reaction Pathways and Activation Energies

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. libretexts.org Computational chemistry allows for the calculation of the structure and energy of these fleeting states, providing the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to proceed.

In reactions involving this compound, such as nucleophilic additions to the carbonyl groups, the presence of the para-acetyl group on one of the phenyl rings plays a significant role. Studies on structurally related compounds show that electron-withdrawing groups can stabilize the transition state of certain reactions. For instance, in a Michael addition reaction, an electron-withdrawing acetyl group was found to stabilize the transition state, thereby facilitating the reaction.

By analogy, for a nucleophilic attack on the aldehyde group of this compound, the acetyl group on the distal ring would exert an electronic influence, potentially lowering the activation energy compared to a simpler benzaldehyde (B42025) derivative. Transition state computations can quantify this effect, offering precise predictions of reaction rates and mechanistic pathways. These calculations are vital for optimizing synthetic routes and understanding the molecule's reactivity profile.

Table 2: Hypothetical Comparison of Calculated Activation Energies (Ea) for Nucleophilic Addition

ReactantReactionPredicted Relative Ea (kcal/mol)Implication
BenzaldehydeNucleophilic AdditionXBaseline reactivity
This compound Nucleophilic Addition< XEnhanced reactivity at the aldehyde due to electronic effects

Exploration of Potential Energy Surfaces for Chemical Transformations

A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.org Exploring the PES is crucial for understanding all possible chemical transformations, identifying stable isomers (minima on the surface), and locating transition states (saddle points) that connect them. libretexts.orgmdpi.com

For a molecule like this compound, a PES can be computationally generated for specific reactions, such as oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol. The surface would illustrate the lowest energy path the molecule follows during the transformation. libretexts.org Computational methods, often employing machine learning algorithms, can build these surfaces, even for complex systems. rug.nl The analysis of the PES provides a complete picture of the reaction landscape, revealing not only the most likely reaction pathway but also the possibility of competing side reactions and intermediate structures. This knowledge is fundamental for predicting reaction outcomes and designing selective chemical processes.

Non-Covalent Interactions and Supramolecular Assembly Studies

Beyond individual molecular properties, the behavior of this compound in condensed phases is dictated by non-covalent interactions. These weaker forces, including hydrogen bonds and π-π stacking, govern how molecules recognize each other and assemble into larger, ordered structures.

Quantum Chemical Descriptors for Hydrogen Bonding and π-π Stacking Interactions

Quantum chemical descriptors are numerical values derived from computational calculations that quantify a molecule's ability to engage in specific non-covalent interactions. mdpi.compreprints.org For this compound, the key interactions are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The oxygen atoms of the aldehyde and acetyl carbonyl groups are potent hydrogen bond acceptors. They can interact with hydrogen bond donors from other molecules. While the molecule itself lacks strong hydrogen bond donors, it can form C–H⋯O interactions, which have been studied in detail for similar molecules like 4-phenyl-benzaldehyde. rsc.org Quantum chemical models can predict the strength and geometry of these bonds. researchgate.net Descriptors such as proton donor capacity (acidity, αG) and proton acceptor capacity (basicity, βG) can be calculated to predict the free energies of these interactions. mdpi.com

π-π Stacking: The two aromatic rings of the molecule can engage in π-π stacking interactions with other aromatic systems. These interactions are crucial for the formation of organized solid-state structures and play a role in how the molecule might interact with biological targets like enzymes. researchgate.netnih.gov The stability and geometry of these stacked arrangements (e.g., parallel-displaced or T-shaped) can be predicted using high-level computational methods.

Table 3: Potential Non-Covalent Interaction Sites in this compound

Interaction TypeDonor/Participant 1Acceptor/Participant 2
Hydrogen Bonding C-H groups on the aromatic rings (weak donors)Carbonyl oxygen atoms (aldehyde and acetyl groups)
π-π Stacking Benzaldehyde phenyl ringAcetylphenyl ring (intramolecular) or rings on adjacent molecules (intermolecular)

Predicting Self-Assembly Behavior and Host-Guest Interactions

The specific non-covalent interactions available to this compound are the driving forces behind its self-assembly into supramolecular structures. The molecule's linear shape and the presence of interaction sites at both ends suggest it could form one-dimensional chains or two-dimensional sheets in the solid state, stabilized by a combination of hydrogen bonding and π-π stacking.

Furthermore, the molecule's structure makes it a candidate for host-guest chemistry. It can act as a "guest" that fits into the cavity of a larger "host" molecule. For example, the acetylphenyl moiety could be encapsulated within the hydrophobic pocket of a cyclodextrin (B1172386) or a synthetic cage-like molecule, an interaction driven by the hydrophobic effect and van der Waals forces. escholarship.org Predicting these behaviors is a key area of supramolecular chemistry, with applications in materials science and drug delivery. Computational docking and molecular dynamics simulations are powerful tools for modeling these complex interactions and predicting the stability of potential host-guest assemblies.

Chemical Reactivity and Derivatization Strategies of 3 4 Acetylphenyl Benzaldehyde

Aldehyde Group Reactivity

The aldehyde functionality in 3-(4-acetylphenyl)benzaldehyde is the more reactive of the two carbonyl centers, providing a primary target for a variety of chemical modifications.

Nucleophilic addition is a fundamental reaction of carbonyl compounds. For this compound, the aldehyde group readily undergoes these reactions.

Cyanohydrin Formation: The addition of a cyanide ion to the aldehyde group yields a cyanohydrin. This reaction is typically base-catalyzed, using sources like potassium cyanide (KCN) or sodium cyanide (NaCN), to generate the nucleophilic cyanide ion (CN⁻). wikipedia.orgpressbooks.pub The cyanide ion attacks the electrophilic carbon of the aldehyde, forming a tetrahedral intermediate which is then protonated to give the cyanohydrin product. pressbooks.pubchemistrysteps.comlibretexts.org This process creates a new carbon-carbon bond and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. pressbooks.pubchemistrysteps.com

Grignard Additions: Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to aldehydes to form alcohols. chemguide.co.uk The reaction of this compound with a Grignard reagent would selectively occur at the aldehyde carbonyl due to its higher reactivity. masterorganicchemistry.comlibretexts.org The initial product is a magnesium alkoxide, which upon acidic workup, yields a secondary alcohol. masterorganicchemistry.comadichemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds and constructing more complex molecular architectures. masterorganicchemistry.com

Reaction TypeReagentsProduct StructureProduct Name
Cyanohydrin FormationKCN, H⁺2-(3-(4-acetylphenyl)phenyl)-2-hydroxyacetonitrile
Grignard Addition1. CH₃MgBr2. H₃O⁺1-(3-(4-acetylphenyl)phenyl)ethanol

Condensation reactions involving the aldehyde group are pivotal for synthesizing molecules with extended π-conjugated systems, which are of interest in materials science and medicinal chemistry.

Chalcones: Chalcones are synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and a ketone. rsc.orgjetir.org In this context, this compound serves as the aldehyde component, reacting with another ketone (e.g., acetophenone) in the presence of a base like sodium hydroxide (B78521) (NaOH) to form a characteristic α,β-unsaturated ketone framework. rjlbpcs.com

Imines and Hydrazones: Imines (or Schiff bases) are formed through the acid-catalyzed condensation of the aldehyde with primary amines, involving the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.comlumenlearning.com Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones. nih.govnih.govorganic-chemistry.org These reactions are generally reversible and are driven to completion by removing the water formed. masterorganicchemistry.comoperachem.com The greater reactivity of the aldehyde ensures its selective conversion over the ketone group.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield a C=C double bond, effectively extending the conjugation of the molecule. wikipedia.orgorganic-chemistry.org

Condensation TypeReactantCatalystProduct Type
Chalcone SynthesisAcetophenone (B1666503)NaOH / KOHα,β-Unsaturated Ketone
Imine FormationPrimary Amine (R-NH₂)Acid (e.g., H⁺)Imine (Schiff Base)
Hydrazone FormationHydrazine (H₂NNH₂)Acid (e.g., H⁺)Hydrazone
Knoevenagel CondensationMalononitrilePiperidineα,β-Unsaturated Nitrile

The selective transformation of the aldehyde group without affecting the ketone is a key synthetic strategy.

Selective Oxidation: Aldehydes can be chemoselectively oxidized to carboxylic acids in the presence of ketones using various mild oxidizing agents. organic-chemistry.org Reagents such as buffered potassium permanganate (B83412) (KMnO₄) or specific catalytic systems can achieve this transformation. researchgate.net Biocatalytic methods using aldehyde dehydrogenases also offer high chemoselectivity for this oxidation, avoiding the use of harsh or toxic reagents. nih.gov

Selective Reduction: The selective reduction of an aldehyde in the presence of a ketone is possible due to the aldehyde's higher reactivity. scielo.br Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are known to selectively reduce aldehydes over ketones. mdma.ch This allows for the conversion of the formyl group in this compound to a primary alcohol, yielding (3-(4-acetylphenyl)phenyl)methanol, while leaving the ketone moiety intact. orientjchem.org

Ketone Group Reactivity

While the ketone group in this compound is less reactive than the aldehyde, it can undergo nucleophilic additions and reductions. To achieve selectivity, it is often necessary to first protect the more reactive aldehyde group, typically by converting it into an acetal (B89532).

With the aldehyde group protected, the ketone becomes the primary site for nucleophilic attack.

Grignard Additions: After protection of the aldehyde (e.g., as a dioxolane acetal), a Grignard reagent can be directed to the ketone carbonyl. This reaction results in the formation of a tertiary alcohol after acidic workup, which also removes the protecting group. libretexts.orgmasterorganicchemistry.com

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orglibretexts.orglumenlearning.com A phosphorus ylide (Wittig reagent) attacks the ketone carbonyl, leading to a four-membered oxaphosphetane intermediate that collapses to form an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.orgpressbooks.pub Again, prior protection of the aldehyde group is essential to ensure the ylide reacts selectively with the ketone.

Reaction TypePrerequisiteReagentsProduct Type
Grignard AdditionAldehyde Protection1. R-MgX2. H₃O⁺ (workup/deprotection)Tertiary Alcohol
Wittig ReactionAldehyde ProtectionPh₃P=CR₂ (Ylide)Alkene

Reducing the ketone to a secondary alcohol while preserving the aldehyde is challenging due to the higher reactivity of the aldehyde. This transformation typically requires a protection-reduction-deprotection sequence.

Protection: The aldehyde group is first selectively protected, for example, by reacting the molecule with ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal.

Reduction: The ketone group in the protected intermediate is then reduced using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄). This reagent will readily reduce the ketone to a secondary alcohol.

Deprotection: Finally, the acetal protecting group is removed by hydrolysis with aqueous acid, regenerating the aldehyde functionality.

This three-step sequence allows for the targeted reduction of the less reactive ketone group, yielding 1-(4-(3-formylphenyl)phenyl)ethanol.

Formation of Oximes and Hydrazones

The bifunctional nature of this compound, possessing both an aldehyde and a ketone carbonyl group, presents distinct opportunities for derivatization through condensation reactions. The formation of oximes and hydrazones are fundamental transformations for carbonyl compounds, proceeding via nucleophilic addition of hydroxylamine (B1172632) or hydrazine derivatives, respectively, followed by dehydration. nih.govbyjus.comwikipedia.org

The reaction with hydroxylamine (NH₂OH) converts the carbonyl groups into oxime functionalities (C=N-OH). byjus.comwikipedia.org Similarly, reaction with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones (C=N-NHR). researchgate.net Given that this compound has two different carbonyl centers, the reaction can potentially yield mono- or bis-derivatized products.

Generally, aldehydes are more reactive towards nucleophilic attack than ketones. libretexts.orgkhanacademy.org This increased reactivity is attributed to two main factors:

Steric Hindrance : The aldehyde carbonyl carbon is bonded to a hydrogen atom and a carbon atom, making it less sterically hindered than the ketone carbonyl, which is bonded to two carbon atoms. khanacademy.org

Electronic Effects : The ketone carbonyl is stabilized by two electron-donating alkyl/aryl groups, which reduce the partial positive charge on the carbonyl carbon. Aldehydes have only one such group, rendering their carbonyl carbon more electrophilic. libretexts.org

Consequently, the selective formation of the mono-oxime or mono-hydrazone at the aldehyde position is highly probable under controlled reaction conditions (e.g., using one equivalent of the reagent at lower temperatures). The formation of the bis-adduct would require more forcing conditions, such as an excess of the nucleophile and higher temperatures.

The general schemes for these reactions are as follows:

Oxime Formation : C₇H₅(C₆H₄COCH₃)CHO + NH₂OH → C₇H₅(C₆H₄COCH₃)CH=NOH (mono-oxime at aldehyde) C₇H₅(C₆H₄COCH₃)CH=NOH + NH₂OH → C₇H₅(C₆H₄C(=NOH)CH₃)CH=NOH (bis-oxime)

Hydrazone Formation : C₇H₅(C₆H₄COCH₃)CHO + H₂N-NHR → C₇H₅(C₆H₄COCH₃)CH=N-NHR (mono-hydrazone at aldehyde) C₇H₅(C₆H₄COCH₃)CH=N-NHR + H₂N-NHR → C₇H₅(C₆H₄C(=N-NHR)CH₃)CH=N-NHR (bis-hydrazone)

These derivatives are valuable in synthetic chemistry, for instance, oximes can undergo the Beckmann rearrangement to form amides. wikipedia.org

Orthogonal Reactivity and Chemoselective Transformations

The presence of two distinct carbonyl functionalities in this compound allows for orthogonal reactivity, where one group can be selectively transformed while the other remains intact. This chemoselectivity is crucial for complex molecular synthesis.

Capitalizing on the inherent higher reactivity of the aldehyde group is the primary strategy for selective manipulation. libretexts.orgkhanacademy.org Various synthetic methods can be employed to target the aldehyde selectively.

Selective Reduction : Aldehydes can be selectively reduced to primary alcohols in the presence of ketones using specific reagents. For example, sodium borohydride (NaBH₄) under carefully controlled conditions (low temperature, specific solvent systems) can exhibit selectivity for aldehydes. More specialized reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] are known for their mildness and selectivity in reductive amination of aldehydes over ketones.

Selective Oxidation : The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone. Common reagents for this transformation include sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, or silver(I) oxide (Ag₂O) in the Tollens' test.

Selective Nucleophilic Addition : Reactions with nucleophiles such as Grignard reagents, organolithium compounds, or cyanide ions will preferentially occur at the more reactive aldehyde carbonyl. masterorganicchemistry.com By using one equivalent of the nucleophile, it is possible to form a secondary alcohol at the former aldehyde position while the ketone group remains unreacted.

Protection Strategies : To react the less reactive ketone group selectively, the aldehyde must first be protected. Aldehydes react more readily with diols (e.g., ethylene glycol) under acidic catalysis to form cyclic acetals. This protected form is stable under basic and nucleophilic conditions, allowing for subsequent transformations on the ketone group. The protecting group can be removed later by acid-catalyzed hydrolysis.

Table 1: Chemoselective Reactions for this compound
TransformationTarget GroupTypical Reagents/ConditionsProduct Functional Group
ReductionAldehydeNaBH₄ (controlled conditions), NaBH(OAc)₃Primary Alcohol
OxidationAldehydeAg₂O (Tollens'), NaClO₂Carboxylic Acid
Wittig ReactionAldehydePh₃P=CHR (ylide)Alkene
Acetal ProtectionAldehydeEthylene glycol, H⁺ catalystCyclic Acetal

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govnih.gov this compound is a suitable substrate for various MCRs, primarily through the participation of its aldehyde group.

Ugi Reaction : The Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The aldehyde component of this compound can readily participate in this reaction to generate complex structures while retaining the ketone functionality for further modification.

Biginelli Reaction : This is a three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. This compound can serve as the aldehyde component.

Hantzsch Dihydropyridine (B1217469) Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov The aldehyde group of this compound would be the reactive center, leading to a highly substituted dihydropyridine ring system.

Povarov Reaction : This is a formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an activated alkene. Again, the benzaldehyde (B42025) moiety would be the reactive partner. nih.gov

In most of these MCRs, the higher electrophilicity and lower steric hindrance of the aldehyde group ensure its preferential participation over the ketone.

Aromatic Ring Functionalization

Beyond the carbonyl groups, the two phenyl rings of this compound offer sites for further functionalization, primarily through electrophilic aromatic substitution.

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are governed by the electronic properties of the substituents on the aromatic rings. masterorganicchemistry.comlibretexts.org

Ring A (Benzaldehyde moiety) : This ring is substituted with a formyl group (-CHO). The formyl group is a powerful electron-withdrawing group due to both induction and resonance. It strongly deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org Therefore, electrophiles (e.g., NO₂⁺ in nitration, Br⁺ in bromination) will preferentially add to the positions meta to the aldehyde group (C3' and C5').

Ring B (Acetophenone moiety) : This ring bears an acetyl group (-COCH₃) and the substituted benzaldehyde ring. The acetyl group is also deactivating and meta-directing. libretexts.org The large substituted phenyl group is generally considered weakly deactivating or weakly activating depending on the point of attachment and reaction conditions. However, the dominant directing effect on this ring will be from the acetyl group. Thus, substitution will occur primarily at the positions meta to the acetyl group (C3'' and C5'').

Relative Reactivity : Both rings are deactivated. However, the formyl group is generally a stronger deactivating group than the acetyl group. Consequently, Ring B is expected to be slightly more reactive towards electrophilic substitution than Ring A. Achieving selective substitution on one ring over the other would be challenging and likely result in a mixture of products.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
RingSubstituentElectronic EffectReactivityDirecting Position
Benzaldehyde Ring-CHO (Formyl)Strongly Electron-WithdrawingStrongly DeactivatedMeta
Acetophenone Ring-COCH₃ (Acetyl)Moderately Electron-WithdrawingDeactivatedMeta

Directed ortho Metalation (DoM) : DoM is a powerful technique for regioselective functionalization of aromatic rings, where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgbaranlab.org The carbonyl groups (-CHO, -COCH₃) themselves are incompatible with strong organolithium bases as they would be attacked nucleophilically. However, they can be converted into effective DMGs. For example, the aldehyde could be converted to a secondary amine or a dimethyl acetal, which can direct ortho-lithiation. This strategy would allow for the introduction of a wide range of electrophiles specifically at the position ortho to the modified functional group.

Halogenation : Besides EAS halogenation on the aromatic rings, halogenation can also occur at the α-position of the ketone. libretexts.orglibretexts.org The acetyl group has acidic α-protons that can be removed by a base to form an enolate, or an enol can be formed under acidic conditions. This enolate/enol intermediate can then react with halogens (Cl₂, Br₂, I₂) to yield an α-haloketone. libretexts.org This reaction is often catalyzed by acid or base. Under basic conditions, polyhalogenation can occur because the first halogen atom's electron-withdrawing nature increases the acidity of the remaining α-protons. libretexts.org To achieve mono-halogenation, acidic conditions are typically preferred. The aldehyde group lacks α-protons on its carbonyl carbon, so this type of halogenation is specific to the ketone moiety.

Synthesis of Heterocyclic Compounds and Complex Molecular Architectures from this compound

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a ketone functional group, positions it as a valuable building block for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. Its structure allows for selective or simultaneous reactions of the two carbonyl groups, enabling the construction of fused ring systems and the generation of molecular libraries with significant scaffold diversity.

Cyclization Reactions Utilizing Aldehyde and Ketone Functionalities

The presence of two distinct carbonyl functionalities on the same aromatic framework allows this compound to participate in a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. By reacting with appropriate binucleophiles, both the aldehyde and ketone groups can be incorporated into a new ring structure, resulting in complex polycyclic molecules.

A prominent example of such a transformation is the synthesis of quinoxalines . The reaction of a 1,2-dicarbonyl compound with an aromatic 1,2-diamine is a well-established method for forming the quinoxaline (B1680401) ring system. nih.govsapub.orgchim.itnih.gov In the case of this compound, it can serve as the dicarbonyl component. The reaction with a substituted o-phenylenediamine (B120857) would proceed through a condensation reaction, where the amino groups of the diamine react with the aldehyde and ketone functionalities of the benzaldehyde derivative. This is typically followed by an oxidative cyclization to yield the aromatic quinoxaline core. The general scheme for this reaction is depicted below:

Reaction: this compound + Substituted o-phenylenediamine → Fused Quinoxaline Derivative

This reaction is versatile, as a wide range of substituted o-phenylenediamines can be employed, leading to a library of quinoxaline derivatives with varying electronic and steric properties.

Similarly, this compound can be utilized in the synthesis of pyridazines . The condensation of a 1,4-dicarbonyl compound with hydrazine is a classical method for the formation of the pyridazine (B1198779) ring. liberty.eduorganic-chemistry.orgnih.gov The spatial arrangement of the aldehyde and ketone groups in this compound makes it an ideal substrate for this reaction. Treatment with hydrazine hydrate (B1144303) would lead to a condensation reaction with both carbonyl groups, followed by cyclization to form a fused pyridazine system.

Reaction: this compound + Hydrazine Hydrate → Fused Pyridazine Derivative

Another important class of heterocyclic compounds that can be synthesized from this precursor are benzodiazepines . The condensation of an o-phenylenediamine with a 1,3-diketone is a common route to benzodiazepine (B76468) derivatives. jyoungpharm.orgmdpi.comnih.gov While this compound is not a 1,3-diketone, its 1,4-dicarbonyl nature can be exploited in reactions with o-phenylenediamines under specific conditions to potentially form seven-membered benzodiazepine rings. The reaction would involve the formation of imine intermediates followed by an intramolecular cyclization.

Reaction: this compound + Substituted o-phenylenediamine → Fused Benzodiazepine Derivative

The following table summarizes these potential cyclization reactions:

Heterocyclic ProductBinucleophileGeneral Reaction Conditions
Fused QuinoxalineSubstituted o-phenylenediamineTypically in a suitable solvent like ethanol (B145695) or acetic acid, often with heating. nih.gov
Fused PyridazineHydrazine HydrateReaction in a protic solvent, often with heating. liberty.edu
Fused BenzodiazepineSubstituted o-phenylenediamineVarious conditions, can be catalyzed by acids or metals. jyoungpharm.orgnih.gov

Scaffold Diversity Generation via Combinatorial Approaches

The structural attributes of this compound make it an excellent scaffold for combinatorial chemistry, enabling the rapid generation of large and diverse libraries of molecules. chemtube3d.comnih.govub.edufigshare.com Its bifunctional nature allows it to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for creating molecular diversity.

One such powerful MCR is the Biginelli reaction . This reaction typically involves an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. wikipedia.orgnih.govresearchgate.netunair.ac.idorganic-chemistry.org In this context, the aldehyde functionality of this compound can react with a β-ketoester and urea (or a derivative) to form a dihydropyrimidine (B8664642) ring. The acetyl group on the phenyl ring remains as a point for further diversification.

Multicomponent Reaction (Biginelli): this compound + β-ketoester + Urea/Thiourea → Dihydropyrimidinone Library

Another important MCR is the Hantzsch pyridine synthesis . This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate (B1210297) to form dihydropyridines. chemtube3d.comorganic-chemistry.orgwikipedia.orgwikipedia-on-ipfs.orgyoutube.com The aldehyde group of this compound can participate in this reaction to generate a library of dihydropyridine derivatives, which are a class of compounds with significant biological activities.

Multicomponent Reaction (Hantzsch): this compound + 2 eq. β-ketoester + Ammonia/Ammonium Acetate → Dihydropyridine Library

The use of this compound as a scaffold in these MCRs allows for the introduction of multiple points of diversity in a single synthetic step. By varying the other components of the reaction, a vast chemical space can be explored. For instance, in a Biginelli-type reaction, a library can be generated by using a variety of β-ketoesters and urea/thiourea derivatives.

The following interactive table illustrates the potential for generating scaffold diversity using this compound in combinatorial approaches:

Multicomponent ReactionVariable Component 1 (R¹)Variable Component 2 (R²)Resulting Heterocyclic Scaffold
Biginelli ReactionEthyl acetoacetateUreaDihydropyrimidinone
Biginelli ReactionMethyl acetoacetateThioureaDihydropyrimidinethione
Biginelli Reactiont-Butyl acetoacetateN-MethylureaN-Methyl-dihydropyrimidinone
Hantzsch Pyridine SynthesisEthyl acetoacetateAmmonium acetateDihydropyridine
Hantzsch Pyridine SynthesisMethyl acetoacetateAmmoniaDihydropyridine
Hantzsch Pyridine SynthesisAcetylacetoneAmmonium acetateDihydropyridine

Furthermore, the principles of solid-phase synthesis can be applied to enhance the efficiency of library generation. nih.govmdpi.commdpi.comresearchgate.net this compound can be tethered to a solid support through one of its functional groups, allowing for the subsequent reactions to be carried out in a streamlined and automatable fashion. After the desired molecular complexity is built on the solid support, the final products can be cleaved to yield a library of purified compounds.

Exploration of Advanced Material Applications of 3 4 Acetylphenyl Benzaldehyde and Its Derivatives

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The distinct functional groups of 3-(4-Acetylphenyl)benzaldehyde make it a highly valuable linker molecule for the synthesis of two major classes of porous crystalline materials: Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). Its defined geometry and reactive ends enable the precise construction of extended, ordered networks with potential applications in catalysis, molecular separations, and gas storage.

Design Principles for Incorporating this compound into Porous Materials

The successful incorporation of this compound into porous materials like COFs and MOFs is governed by the principles of reticular chemistry, which involves the assembly of molecular building blocks into predetermined network structures. The key design considerations for this specific linker include its geometry, functionality, and the nature of the linkages it can form.

For COF synthesis, the aldehyde group is the primary reactive site, readily undergoing condensation reactions with amine or hydrazide linkers. The acetyl group, being less reactive, can be preserved as a functional handle on the pore walls of the COF. This allows for post-synthetic modification, where other chemical moieties can be grafted onto the framework to tune its properties, such as surface polarity or catalytic activity. The design principle here is to leverage the differential reactivity of the two carbonyl groups to create a framework with built-in functionality.

Formation of Imine or Hydrazone Linkages in COFs for Gas Adsorption and Separation

The aldehyde functional group of this compound is ideally suited for forming stable, dynamic covalent bonds, which are the cornerstone of COF chemistry. Condensation reactions with multi-topic amine or hydrazide linkers lead to the formation of crystalline porous polymers linked by imine (C=N) or hydrazone (C=N-N) bonds, respectively. nih.govacs.orgrsc.org These Schiff-base type linkages are advantageous due to their reversible nature, which allows for error-correction during the synthesis process, leading to highly crystalline materials. acs.org

Imine- and hydrazone-linked COFs are particularly promising for applications in gas adsorption and separation. acs.orgresearchgate.net The permanent porosity and well-defined pore apertures of these materials allow them to act as molecular sieves. acs.org The chemical nature of the pore environment can be precisely tuned by the choice of building blocks. By incorporating this compound, the resulting COF would feature acetyl groups decorating the pore walls. These polar functional groups can enhance the selective adsorption of specific gases, such as carbon dioxide (CO2), through dipole-quadrupole interactions.

The performance of COFs in gas separation is determined by both their pore size and their affinity for the target gas molecules. The modular nature of COF synthesis allows for the systematic tuning of these properties. For instance, by pairing this compound with amine linkers of varying lengths, a series of COFs with different pore sizes can be synthesized. The acetyl groups provide active sites that can lead to preferential binding of CO2 over other gases like nitrogen (N2) or methane (B114726) (CH4), making these materials promising candidates for applications such as post-combustion carbon capture or natural gas purification. nih.gov

Below is a table showing representative gas adsorption data for imine- and hydrazone-linked COFs functionalized with polar groups, illustrating the potential performance of frameworks derived from this compound.

Framework TypeFunctional GroupBET Surface Area (m²/g)CO₂ Uptake (mmol/g, 273 K, 1 bar)CO₂/N₂ Selectivity
Imine-linked COF-OH12502.545
Hydrazone-linked COF-NH₂15003.160
Hypothetical Acetyl-functionalized COF-COCH₃~1300-1600~2.8-3.5~50-70

Data for the hypothetical COF is extrapolated based on the performance of other polar functionalized frameworks.

Coordination Chemistry for MOF Synthesis Utilizing Carbonyl Ligands

In the realm of Metal-Organic Frameworks (MOFs), the carbonyl groups of this compound serve as effective Lewis base sites for coordinating with metal ion centers. Both the aldehyde and the acetyl oxygen atoms possess lone pairs of electrons that can be donated to a metal cation, forming a coordination bond. This interaction is the fundamental basis for assembling the molecule into an extended, porous MOF structure.

The coordination chemistry of such a bifunctional linker is rich and versatile. Depending on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions (solvent, temperature, pH), the linker can adopt various coordination modes. It could act as a monodentate ligand, coordinating through either the aldehyde or the acetyl oxygen. More commonly, it would function as a bridging ligand, connecting two or more metal centers to build up the framework. The potential for the two carbonyls to coordinate to the same metal center (chelation) or different metal centers allows for the formation of complex and robust network topologies.

The presence of two distinct carbonyl groups can also lead to frameworks with enhanced stability or interesting catalytic properties. For example, the acetyl group is generally a better electron donor than the aldehyde group, which could lead to preferential coordination at that site under certain conditions. The uncoordinated or weakly coordinated aldehyde groups could then remain available within the pores to act as catalytic sites or to be modified post-synthetically.

The table below summarizes common metal ions used in MOF synthesis and their typical coordination preferences with carbonyl-containing ligands.

Metal IonTypical Coordination NumberPreferred GeometryInteraction with Carbonyls
Zn(II)4, 6Tetrahedral, OctahedralForms stable paddlewheel or cluster nodes
Cu(II)4, 5, 6Square Planar, Square Pyramidal, OctahedralStrong coordination, often forms dimeric paddlewheel units
Zr(IV)6, 7, 8Octahedral, Pentagonal Bipyramidal, Square AntiprismaticForms highly stable oxo-clusters (e.g., Zr₆O₄(OH)₄) that act as secondary building units
Al(III)6OctahedralForms robust frameworks, often with high thermal and chemical stability

Precursor for Advanced Polymeric Materials

Beyond crystalline frameworks, the dual functionality of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials. Through condensation polymerization, it can be incorporated into polymer backbones, leading to materials with unique electronic and optical properties.

Condensation Polymerization for Conjugated Polymers

Condensation polymerization is a process where monomers join together, losing small molecules such as water as byproducts. The aldehyde and acetyl groups of this compound are both susceptible to condensation reactions, making the molecule a versatile building block for conjugated polymers. quora.com

For example, through reactions like the Aldol (B89426) condensation or the Claisen-Schmidt reaction, the acetyl group can react with the aldehyde group of another monomer under basic or acidic conditions. libretexts.orgyoutube.com This can lead to the formation of α,β-unsaturated carbonyl linkages, which extend the π-conjugation of the polymer backbone. When copolymerized with other aromatic monomers, this approach can yield a variety of conjugated polymers with tunable band gaps and electronic properties.

The general scheme for such a polymerization can be represented as:

n [this compound] → [-Ar-C(H)=C(H)-C(=O)-]n + n H₂O

where 'Ar' represents the biphenyl (B1667301) scaffold of the monomer. The resulting poly(phenylene vinylene) derivative with ketone functionalities would possess an extended π-system, a prerequisite for semiconducting and light-emitting properties. The presence of the polar carbonyl groups can also influence the polymer's solubility, morphology, and intermolecular interactions in the solid state.

Design of Photoactive or Electroactive Polymer Scaffolds

Polymers that can interact with light (photoactive) or respond to an electric field (electroactive) are at the forefront of materials science, with applications in sensors, actuators, and organic electronics. mdpi.comwikipedia.orgmateriability.com The chemical structure of this compound provides a foundation for designing such functional polymer scaffolds.

Photoactive Polymers: The aromatic rings and carbonyl groups in polymers derived from this compound can absorb ultraviolet and visible light. nih.govalfa-chemistry.com Upon absorption of light, the polymer's electronic state can be excited, leading to photoluminescence (fluorescence or phosphorescence) or photochemical reactions. The benzaldehyde (B42025) and acetophenone (B1666503) moieties are known chromophores that can undergo various photochemical transformations. researchgate.netresearchgate.net By incorporating this monomer into a polymer chain, it is possible to create materials for applications such as organic light-emitting diodes (OLEDs), photodetectors, or as photocatalysts. rsc.org

Electroactive Polymers: Electroactive polymers (EAPs) change their shape or size when stimulated by an electric field. wikipedia.org Conjugated polymers derived from this compound can be designed to be electroactive. The extended π-system allows for the movement of charge carriers (electrons or holes) along the polymer backbone upon doping or under an applied electric field. The polar acetyl groups can enhance the dielectric properties of the polymer or interact with ions in an electrolyte, which is a mechanism for actuation in some types of EAPs. mdpi.com The ability to create polymers with both semiconducting and polar properties opens up possibilities for their use in artificial muscles, sensors, and energy storage devices. stanford.eduwashington.edu

The design of these functional polymers involves carefully selecting co-monomers and polymerization methods to control the electronic structure, morphology, and physical properties of the final material.

Applications in Supramorlecular Chemistry and Molecular Recognition

The specific molecular architecture of this compound, featuring a biphenyl core with both aldehyde and acetyl functional groups, makes it a molecule of interest in the field of supramolecular chemistry. These functional groups provide sites for non-covalent interactions, which are the cornerstone of self-assembly and molecular recognition processes. The spatial arrangement of its aromatic rings and polar groups allows for the formation of ordered, non-covalently bonded assemblies and selective interactions with other molecules.

Design of Host-Guest Systems with Defined Binding Pockets

The structure of this compound and its derivatives can be exploited to create host molecules with specific binding cavities. The biphenyl framework provides a semi-rigid scaffold, while the carbonyl groups of the aldehyde and acetyl moieties can act as hydrogen bond acceptors. Aromatic rings are capable of participating in π-π stacking and C-H⋯π interactions. scirp.org These features are fundamental to the design of host-guest systems where the "host" molecule can selectively bind a "guest" molecule or ion.

Research into related structures, such as dibenzyl isophthalates, demonstrates how aromatic hosts can form effective systems for room-temperature phosphorescence through host-guest interactions. rsc.org While specific studies detailing this compound as a primary host are not prevalent, its structural components suggest potential. The design of such a system would involve positioning the functional groups to create a pre-organized pocket that is sterically and electronically complementary to a target guest. For instance, the distance and angle between the two carbonyl groups could be tuned in derivatives to selectively bind guest molecules of a specific size and shape through cooperative hydrogen bonding.

Self-Assembly Processes Directed by Non-Covalent Interactions

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. researchgate.netnih.gov The functional groups on this compound and its derivatives make them suitable candidates for forming complex supramolecular architectures. The key interactions driving these processes include hydrogen bonding, dipole-dipole interactions, and π-π stacking. rsc.orgmdpi.com

The presence of both aldehyde and acetyl groups allows for the formation of specific intermolecular hydrogen bonds, potentially leading to chain-like or dimeric structures. scirp.org The aromatic rings can engage in π-π stacking, which further stabilizes the resulting assemblies. This interplay of interactions can direct the formation of well-defined nanostructures, such as those observed in liquid crystals. nih.gov

Derivatives of benzaldehyde are frequently used as core structures in the synthesis of liquid crystals. researchgate.net By modifying the this compound structure, for example, by adding long alkyl or alkoxy chains, it is possible to induce mesomorphic behavior. These modifications influence the balance of intermolecular forces, leading to the formation of liquid crystalline phases like nematic or smectic phases upon changes in temperature. researchgate.netresearchgate.net The thermal stability and range of these phases are dictated by the precise nature and strength of the non-covalent interactions between the molecules. researchgate.net

Non-Covalent Interaction TypeParticipating Molecular FeaturePotential Supramolecular Outcome
Hydrogen BondingCarbonyl groups (C=O) of aldehyde and acetyl moietiesDirectional chains, dimers, or networks
π-π StackingAromatic phenyl ringsStacked columnar structures, stabilization of layers
Dipole-Dipole InteractionsPolar carbonyl functional groupsOrdered packing in the solid state or liquid crystalline phases
Van der Waals ForcesOverall molecular structure, especially appended alkyl chains in derivativesClose packing and phase transitions

Development of Molecular Sensors and Switches

The functional groups within this compound also provide opportunities for its use in molecular sensors and switches. A molecular sensor is a molecule that signals the presence of a specific analyte through a detectable change, such as in color or fluorescence. The aldehyde and acetyl groups can serve as binding sites for analytes like metal ions or small organic molecules.

Upon binding an analyte, the electronic properties of the this compound framework could be altered. This perturbation can affect its absorption or emission of light. For example, coordination of a metal ion to the carbonyl oxygens could change the energy levels of the molecule's orbitals, leading to a shift in its UV-visible absorption spectrum (a colorimetric response) or modulating its fluorescence (a fluorometric response).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-Acetylphenyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is commonly synthesized via palladium-catalyzed cross-coupling reactions. A typical procedure involves reacting 4-acetylbenzaldehyde with aryl halides in ethanol under reflux, using potassium carbonate as a base and glacial acetic acid as a catalyst. Reaction duration (4–6 hours), temperature (80–100°C), and catalyst loading (1–3 mol%) critically affect yield. Post-reaction, the product is isolated by solvent evaporation under reduced pressure and purified via recrystallization from ethanol. Yield optimization may require adjusting solvent polarity (e.g., DMF for enhanced solubility) or employing microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • NMR Spectroscopy : In 1^1H NMR, the aldehyde proton appears as a singlet near δ 10.0 ppm. The acetyl group’s methyl protons resonate at δ 2.6–2.7 ppm, while aromatic protons show multiplet patterns between δ 7.5–8.2 ppm. 13^{13}C NMR confirms the aldehyde (δ 190–195 ppm) and acetyl carbonyl (δ 205–210 ppm).
  • IR Spectroscopy : Strong stretches for the aldehyde (∼1700 cm1^{-1}) and acetyl carbonyl (∼1680 cm1^{-1}) are diagnostic.
  • X-ray Crystallography : Resolves structural ambiguities by confirming bond lengths and angles, particularly useful for derivatives with steric hindrance .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.
  • First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist.
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions during the synthesis of this compound?

  • Methodological Answer : Side reactions, such as aldol condensation or over-oxidation, are minimized by:

  • Controlled Base Addition : Slow, dropwise addition of sodium hydroxide to avoid localized pH spikes that promote aldol side products.
  • Low-Temperature Reactions : Conducting reactions at 0–5°C when using strong bases or electrophilic reagents.
  • Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) and ligands (e.g., PPh3_3 vs. XPhos) to enhance selectivity. Monitor progress via HPLC or GC-MS to identify byproducts .

Q. What analytical strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to determine melting point ranges, as impurities broaden transitions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out isomeric contaminants.
  • Comparative Spectroscopy : Reproduce synthesis using literature protocols and compare NMR/IR data with computational predictions (e.g., DFT calculations for 13^{13}C NMR shifts) .

Q. How does the electronic effect of the 4-acetyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The electron-withdrawing acetyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attacks (e.g., Grignard reactions or hydrazine coupling). Kinetic studies using UV-Vis spectroscopy can track reaction rates, while Hammett plots correlate substituent effects with reactivity. Computational modeling (DFT) identifies transition-state geometries and charge distribution changes, explaining regioselectivity in multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.